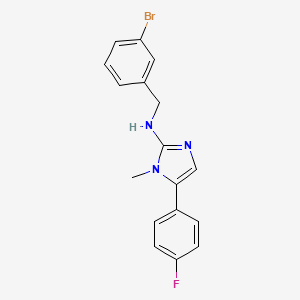![molecular formula C27H23NO4S B15023699 2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone]](/img/structure/B15023699.png)
2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone] is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone] typically involves multi-step organic reactions. One common method involves the condensation of 2-cyanomethyl-1,3-benzothiazole with aldehydes, followed by cycloaddition reactions . The reaction conditions often require a base catalyst and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone] involves its interaction with molecular targets within cells. It may bind to specific proteins or enzymes, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
類似化合物との比較
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
1,2,4-benzothiadiazine: Exhibits antifungal properties.
Indole derivatives: Widely studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone] is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C27H23NO4S |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
[4-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C27H23NO4S/c1-31-20-11-7-17(8-12-20)25(29)19-15-22(26(30)18-9-13-21(32-2)14-10-18)27-28(16-19)23-5-3-4-6-24(23)33-27/h3-14,19H,15-16H2,1-2H3 |
InChIキー |
OFKYRZYWYROETB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2CC(=C3N(C2)C4=CC=CC=C4S3)C(=O)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B15023637.png)
![6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B15023638.png)
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15023646.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023655.png)
![N-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline](/img/structure/B15023669.png)
![4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15023677.png)
![2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023679.png)

![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15023681.png)

![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15023693.png)

